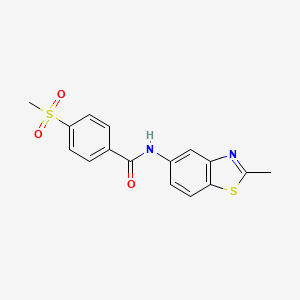

![molecular formula C12H15N3O2 B6510369 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902924-21-4](/img/structure/B6510369.png)

3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of certain enzymes .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrimidine ring substituted with two carbonyl groups . The structure may also involve an activated CH 2 group (e.g., PhCH 2) in the amide moiety .Chemical Reactions Analysis

The reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of various functional groups .Aplicaciones Científicas De Investigación

3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dionelpyrido[2,3-d]pyrimidine-2,4-dione has been used in various scientific research applications. The compound has been used as a building block for the synthesis of novel heterocyclic compounds. It has also been used in the study of its biochemical and physiological effects, as well as in the development of pharmaceutical agents.

Mecanismo De Acción

Target of Action

The primary targets of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism . In particular, the compound has shown promising activity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) .

Mode of Action

The compound interacts with its targets by inhibiting their activity. As a protein kinase inhibitor, it prevents these enzymes from transferring phosphate groups from ATP to specific substrates . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects several biochemical pathways. For instance, the inhibition of CDK2 can disrupt the cell cycle, as CDK2 is essential for the transition from the G1 phase to the S phase . Moreover, the compound’s interaction with protein kinases can influence other pathways related to cell growth, differentiation, and metabolism .

Result of Action

The inhibition of protein kinases by this compound can lead to a decrease in cell proliferation . Specifically, the compound’s inhibition of CDK2 can lead to cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase . This can result in the reduction of tumor growth in cancerous cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dionelpyrido[2,3-d]pyrimidine-2,4-dione in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water, and it is not very stable in solution. Additionally, the compound has not been extensively studied, so the full range of its effects is not yet known.

Direcciones Futuras

There are several potential future directions for the study of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dionelpyrido[2,3-d]pyrimidine-2,4-dione. Further studies could be conducted to better understand the compound’s mechanism of action and to identify its target receptors. Additionally, further studies could be conducted to explore the compound’s potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further studies could be conducted to explore the compound’s potential toxicity and to identify potential biomarkers of its effects.

Métodos De Síntesis

The synthesis of 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dionelpyrido[2,3-d]pyrimidine-2,4-dione has been reported in the literature. The synthesis involves the reaction of 3-methylbutyl bromide with 2,4-dichloropyrido[2,3-d]pyrimidine in the presence of potassium carbonate. The reaction is conducted in anhydrous dimethylformamide (DMF) at a temperature of 70°C for 8 hours, and yields a white crystalline solid.

Análisis Bioquímico

Biochemical Properties

The compound 3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has been found to interact with certain enzymes and proteins. For instance, it has been reported to have inhibitory activity towards PARP-1, a DNA-binding protein involved in DNA repair damage . The compound’s interaction with this enzyme could potentially compromise the DNA repair mechanism, leading to genomic dysfunction .

Cellular Effects

In terms of cellular effects, this compound has been observed to have anti-proliferative activity against certain human cancer cell lines . It has been suggested that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its potential to cause changes in gene expression . It has been suggested that the compound’s effects at the molecular level could include enzyme inhibition or activation .

Propiedades

IUPAC Name |

3-(3-methylbutyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8(2)5-7-15-11(16)9-4-3-6-13-10(9)14-12(15)17/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZQZKJMAGBTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(NC1=O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510296.png)

![3-[(4-methylphenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510301.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6510302.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6510304.png)

![3-[(2-chlorophenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510307.png)

![1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510308.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B6510316.png)

![N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B6510320.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6510327.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510335.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510338.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510345.png)

![1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510376.png)